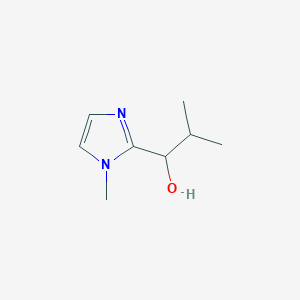

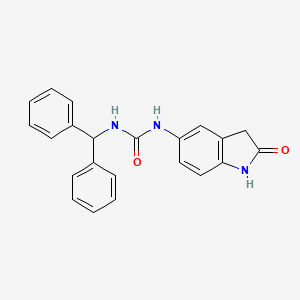

![molecular formula C22H17N3O2 B2497460 N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide CAS No. 2034532-47-1](/img/structure/B2497460.png)

N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide is a compound that belongs to the class of benzimidazoles, which are heterocyclic aromatic organic compounds. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound may hold potential for various biological applications due to its unique chemical structure that includes a benzimidazole ring, which is often associated with biological activity.

Synthesis Analysis

The synthesis of compounds similar to this compound typically involves multiple steps, including the formation of benzimidazole rings through the reaction of o-phenylenediamine with carboxylic acids or their derivatives. Water-mediated and environmentally friendly synthesis methods have been developed for related compounds, highlighting the trend towards greener chemistry in the synthesis of benzimidazole derivatives (Reddy, Y. D., Reddy, C. V., & Dubey, P., 2014).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives typically involves spectroscopic techniques and, in some cases, X-ray crystallography to determine the arrangement of atoms within the molecule. Studies on similar compounds have revealed complex molecular conformations and significant intermolecular interactions, including hydrogen bonding and π-π stacking, which can influence the compound's biological activity and solubility (Balewski, Ł., & Kornicka, A., 2021).

科学的研究の応用

Electrophysiological Activity

Research has shown that N-substituted imidazolylbenzamides, which share a structural motif with N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide, exhibit cardiac electrophysiological activity. These compounds have been compared to potent selective class III agents, indicating their potential in treating arrhythmias (Morgan et al., 1990).

Antihypertensive Properties

A series of N-(biphenylylmethyl)imidazoles, related in structure and function, were found to act as potent, orally active antihypertensive agents. This research highlights the role of imidazole derivatives in developing new therapies for hypertension (Carini et al., 1991).

Corrosion Inhibition

Benzimidazole derivatives have been evaluated as eco-friendly corrosion inhibitors for steel in acidic solutions. Their effectiveness is attributed to the formation of a protective film on the metal surface, demonstrating the application of these compounds in industrial corrosion protection (Yadav et al., 2015).

Antimicrobial and Anticancer Activity

Several benzimidazole-based compounds have been synthesized and tested for their antimicrobial and anticancer activities. These studies reveal the therapeutic potential of benzimidazole derivatives in treating infections and cancer, highlighting the versatility of these compounds in medicinal chemistry (Corbo et al., 2016; Ningaiah et al., 2014).

Environmental Applications

The environmentally friendly synthesis of benzimidazole derivatives, including those similar to this compound, has been developed. This approach emphasizes the importance of green chemistry in synthesizing pharmacologically active compounds (Reddy et al., 2014).

作用機序

Target of Action

Compounds containing the benzimidazole moiety have been associated with a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Benzimidazole derivatives have demonstrated pronounced cytotoxic properties against different types of cancer . The mechanistic study of a lead compound revealed its ability to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells .

Biochemical Pathways

It is known that benzimidazole derivatives can interact with various biochemical pathways, leading to a range of biological effects .

Pharmacokinetics

The admet calculation showed a favorable pharmacokinetic profile of synthesized compounds .

Result of Action

A lead compound showed significant anti-proliferative efficiency towards all tested cancer cells .

特性

IUPAC Name |

N-(3H-benzimidazol-5-ylmethyl)-2-benzoylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2/c26-21(16-6-2-1-3-7-16)17-8-4-5-9-18(17)22(27)23-13-15-10-11-19-20(12-15)25-14-24-19/h1-12,14H,13H2,(H,23,27)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYWGEWSEINRPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NCC3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

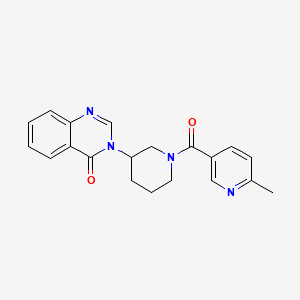

![N-(2-cyanophenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2497377.png)

![Methyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2497378.png)

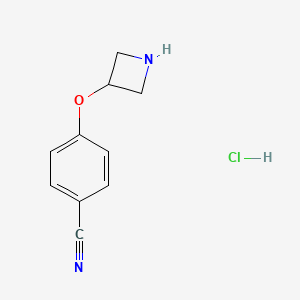

![2-[(3-Chloro-2-methylphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2497379.png)

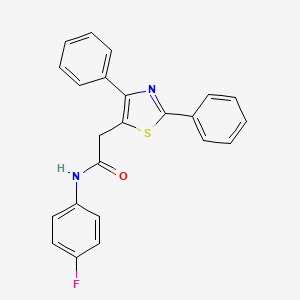

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,5-diethoxyphenyl)acetamide](/img/structure/B2497385.png)

![methyl 4-({7-[(diethylcarbamoyl)oxy]-2-methyl-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2497390.png)

![{4-[Methyl({7-[(4-methylbenzene)sulfonyl]pyrrolo[2,3-d]pyrimidin-4-yl})amino]cyclohexyl}methanesulfonic acid](/img/structure/B2497397.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2497399.png)

![2-methyl-N-(naphthalen-1-yl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2497400.png)